molecular formula C8H7F3O B2954725 1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol CAS No. 2228241-32-3

1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol

Cat. No.: B2954725
CAS No.: 2228241-32-3
M. Wt: 176.138
InChI Key: SLTJJVRVLAAIHQ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and an additional fluorine atom on the ethan-1-ol moiety

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with a fluorinating agent, followed by reduction to yield the desired product. Another method includes the use of 2,4-difluorophenylmagnesium bromide, which reacts with ethylene oxide to form the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.

    Reduction: Formation of 1-(2,4-difluorophenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide
  • 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Uniqueness: 1-(2,4-Difluorophenyl)-2-fluoroethan-1-ol is unique due to its specific substitution pattern and the presence of both hydroxyl and fluorine groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-fluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTJJVRVLAAIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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